molecular formula C20H19NO5S B3466153 3,4-DIMETHOXY-N-(4-PHENOXYPHENYL)BENZENE-1-SULFONAMIDE

3,4-DIMETHOXY-N-(4-PHENOXYPHENYL)BENZENE-1-SULFONAMIDE

Cat. No.: B3466153
M. Wt: 385.4 g/mol
InChI Key: INBKEKOVVFFMSS-UHFFFAOYSA-N
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Description

3,4-DIMETHOXY-N-(4-PHENOXYPHENYL)BENZENE-1-SULFONAMIDE is an organic compound with the molecular formula C20H19NO5S It is known for its complex structure, which includes a sulfonamide group, a phenoxyphenyl group, and two methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHOXY-N-(4-PHENOXYPHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 4-phenoxyaniline under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHOXY-N-(4-PHENOXYPHENYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

3,4-DIMETHOXY-N-(4-PHENOXYPHENYL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,4-DIMETHOXY-N-(4-PHENOXYPHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as a competitive inhibitor of certain enzymes by binding to their active sites and preventing the substrate from accessing the catalytic site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzenesulfonamide: Lacks the phenoxyphenyl group, resulting in different chemical properties and applications.

    4-Phenoxyaniline: Contains the phenoxyphenyl group but lacks the sulfonamide and methoxy groups.

    N-(4-Phenoxyphenyl)benzenesulfonamide: Similar structure but without the methoxy groups on the benzene ring.

Uniqueness

3,4-DIMETHOXY-N-(4-PHENOXYPHENYL)BENZENE-1-SULFONAMIDE is unique due to the presence of both methoxy and phenoxyphenyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research.

Properties

IUPAC Name

3,4-dimethoxy-N-(4-phenoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5S/c1-24-19-13-12-18(14-20(19)25-2)27(22,23)21-15-8-10-17(11-9-15)26-16-6-4-3-5-7-16/h3-14,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBKEKOVVFFMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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